Benzoic acid,2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]-
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Overview
Description
Benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]- is a chemical compound known for its applications in various fields, particularly in agriculture as a herbicide. It is commonly referred to as tribenuron-methyl . This compound is part of the sulfonylurea class of herbicides, which are known for their effectiveness in controlling broad-leaved weeds in cereal crops .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]- involves several steps. One common method includes the reaction of 4-methoxy-6-methyl-1,3,5-triazine-2-amine with methyl isocyanate to form an intermediate, which is then reacted with benzoic acid derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to obtain the final product suitable for agricultural use .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
Benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]- has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on plant physiology and biochemistry.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Widely used as a herbicide in agriculture to control broad-leaved weeds.
Mechanism of Action
The compound exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and growth in susceptible plants, ultimately causing their death .
Comparison with Similar Compounds
Similar Compounds
Metsulfuron-methyl: Another sulfonylurea herbicide with a similar mode of action.
Chlorimuron-ethyl: Also a sulfonylurea herbicide used for controlling broad-leaved weeds.
Thifensulfuron-methyl: Similar in structure and function, used in various crops.
Uniqueness
Benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]- is unique due to its specific chemical structure, which provides it with distinct properties such as high selectivity and effectiveness in controlling a wide range of broad-leaved weeds .
Properties
Molecular Formula |
C14H15N5O6S |
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Molecular Weight |
381.37 g/mol |
IUPAC Name |
2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-(methylcarbamoyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C14H15N5O6S/c1-8-16-12(18-13(17-8)25-3)19(14(22)15-2)26(23,24)10-7-5-4-6-9(10)11(20)21/h4-7H,1-3H3,(H,15,22)(H,20,21) |
InChI Key |
WDGQQVOOSQJEPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)N(C(=O)NC)S(=O)(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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